molecular formula C10H10N2O2 B093266 4-(Acryloylamino)benzamide CAS No. 17090-31-2

4-(Acryloylamino)benzamide

Cat. No.: B093266
CAS No.: 17090-31-2
M. Wt: 190.2 g/mol
InChI Key: XNZARJWTVPTCFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Acryloylamino)benzamide is a benzamide derivative featuring an acryloylamino (-NH-C(=O)-CH₂-CH₂) substituent at the para position of the benzene ring. This compound is structurally characterized by its planar benzamide core and the reactive acryloyl group, which confers unique physicochemical and biological properties. The acryloyl moiety enhances electrophilicity, enabling covalent interactions with biological targets, such as enzymes or receptors, making it valuable in medicinal chemistry .

For instance, compounds like N-{4-[4-(Acryloylamino)piperidine-1-sulfonyl]naphthalen-1-yl}benzamide (MW: 463.55 g/mol) are prepared using sulfonylation and acryloylation steps .

Properties

CAS No.

17090-31-2

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

4-(prop-2-enoylamino)benzamide

InChI

InChI=1S/C10H10N2O2/c1-2-9(13)12-8-5-3-7(4-6-8)10(11)14/h2-6H,1H2,(H2,11,14)(H,12,13)

InChI Key

XNZARJWTVPTCFX-UHFFFAOYSA-N

SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)N

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)N

Other CAS No.

17090-31-2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 4-(Acryloylamino)benzamide and related benzamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Activities References
This compound C₁₀H₁₀N₂O₂ ~190.2* Benzamide, acryloylamino Enzyme inhibition (e.g., TG2)
4-Aminobenzamide C₇H₈N₂O 136.15 Benzamide, amino Enzyme substrate analogue
3-Aminobenzamide C₇H₈N₂O 136.15 Benzamide, amino (meta position) PARP inhibition
4-Amino-N-benzylbenzamide C₁₄H₁₄N₂O 226.27 Benzamide, amino, benzyl Laboratory intermediate
3,4-Dihydroxybenzamide C₇H₇NO₃ 153.14 Benzamide, dihydroxy Antioxidant, natural product
LMM5 (Sulfamoyl derivative) C₂₅H₂₄N₄O₄S 484.55 Benzamide, sulfamoyl, oxadiazole Antifungal agent
5-(Acryloylamino)-2-methyl-N-[(1R)-1-(naphthalen-1-yl)ethyl]benzamide C₂₃H₂₁N₃O₂ 371.44 Benzamide, acryloylamino, naphthyl SARS-CoV-2 PLpro inhibition

*Calculated based on structural formula.

Key Observations:
  • Substituent Position: The position of functional groups significantly impacts activity. For example, 4-aminobenzamide (para-amino) is a known enzyme substrate analogue , whereas 3-aminobenzamide (meta-amino) inhibits PARP enzymes .
  • Acryloylamino vs. Amino: The acryloyl group in this compound introduces electrophilicity, enabling covalent binding to targets like transglutaminase 2 (TG2) . In contrast, 4-aminobenzamide lacks this reactivity, limiting it to non-covalent interactions.
  • Bulkier Substituents : Derivatives like LMM5 incorporate sulfamoyl and oxadiazole groups, increasing molecular weight (>480 g/mol) and antifungal potency . Similarly, the naphthyl group in the SARS-CoV-2 PLpro inhibitor enhances hydrophobic interactions .

Physicochemical Properties

  • Solubility : Hydroxyl groups (e.g., 3,4-dihydroxybenzamide) improve water solubility via hydrogen bonding, whereas hydrophobic groups (e.g., naphthyl in SARS-CoV-2 inhibitors) reduce it .
  • Reactivity: The acryloyl group in this compound undergoes Michael addition reactions, enabling covalent modification of cysteine residues in enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.